2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound features an imidazo[1,2-b]pyridazine core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:
- A 4-methoxyphenyl substituent at position 2 of the imidazopyridazine ring.
- A thioether linkage connecting the core to an acetamide group.
- An N-(3-(trifluoromethyl)phenyl) moiety on the acetamide, contributing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N4O2S/c1-31-17-7-5-14(6-8-17)18-12-29-19(27-18)9-10-21(28-29)32-13-20(30)26-16-4-2-3-15(11-16)22(23,24)25/h2-12H,13H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSECOIOUUYCSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ROR1 and Aurora kinases . These targets are often overexpressed in various cancers and are essential for cell proliferation, survival, and metastasis.
Mode of Action
The compound interacts with its targets, ROR1 and Aurora kinases, by binding to their active sites. This binding inhibits the activation of downstream signaling pathways, thereby inducing cancer cell apoptosis.
Biochemical Pathways
The compound affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis. By inhibiting this pathway, the compound can potentially halt the progression of cancer.
Biological Activity
The compound 2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, enzyme inhibition, and receptor interactions.
Chemical Structure and Properties
This compound features a unique molecular architecture that includes:
- An imidazo[1,2-b]pyridazine core
- A thioacetamide linkage
- A trifluoromethyl phenyl group
The molecular formula is , with a molecular weight of approximately 394.5 g/mol.
Anticancer Potential
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in several types of cancer cells, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- NCI-H460 (lung cancer)
The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 8.55 |
| MCF-7 | 14.31 |
| NCI-H460 | 7.01 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression and other diseases. For example:
- Thymidylate Synthase : Essential for DNA synthesis; inhibition could lead to reduced tumor growth.
- Histone Deacetylases (HDAC) : Modulating these enzymes can alter gene expression patterns related to cancer.
The mechanism of action of this compound is believed to involve:
- Binding to Target Enzymes : The imidazo[1,2-b]pyridazine moiety may facilitate binding to active sites on target enzymes.
- Modulation of Signaling Pathways : By inhibiting key proteins involved in cell proliferation and survival, the compound may disrupt cancer cell signaling.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar structures is essential:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate | 896286-85-4 | Contains similar imidazo and thio groups | Potentially different biological activity |
| 2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide | 896290-79-2 | Lacks benzoate moiety | Different pharmacological profile |
These comparisons highlight the specific functional groups and their contributions to biological activity.
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives based on the core structure of this compound. For instance:
- A study demonstrated that modifications to the thio group significantly enhanced anticancer activity against MCF-7 cells.
Comparison with Similar Compounds
Core Structure Variations
Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
- Target Compound : The imidazo[1,2-b]pyridazine core () offers distinct electronic properties due to its fused pyridazine ring, which is more electron-deficient than imidazo[1,2-a]pyridine (). This may enhance interactions with polar binding pockets in biological targets.
- Compound S3 (): Features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl group.
Triazolo[4,3-b]pyridazine Derivatives ()
- The triazolo-pyridazine core introduces an additional nitrogen atom, increasing hydrogen-bonding capacity. For example, 2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () replaces the thioether with an ethoxyphenyl group, reducing sulfur-related metabolic instability but possibly compromising redox activity .
Substituent Analysis
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxyphenyl (electron-donating) may improve solubility compared to 4-chlorophenyl () or sulfonyl groups ().
- Trifluoromethyl vs. Methyl/Ethoxy : The CF₃ group in the target enhances lipophilicity and metabolic resistance compared to methyl () or ethoxy () substituents .
- Thioether vs. Ether/Amine Linkages : The thioether in the target may confer unique redox properties or susceptibility to oxidation, unlike the stable ethers in or amines in .
Pharmacological and Physicochemical Properties
- Antimalarial Activity (): Imidazo[1,2-b]pyridazines with sulfoxide/sulfone groups (e.g., Compound 39) exhibit antimalarial properties.
- ADME Profiles :
- The thioether in the target may undergo hepatic oxidation to sulfone metabolites, altering pharmacokinetics.
- The trifluoromethyl group likely improves oral bioavailability compared to polar sulfonyl groups () or unsubstituted acetamides () .
Preparation Methods
Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines
The imidazo[1,2-b]pyridazine scaffold is synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions (Scheme 1). For the target compound, the α-bromoketone 1 is derived from 4′-methoxyacetophenone through dibromination and selective debromination.
Key Reaction Conditions
- Reactants :
- α-Bromoketone 1 (1.2 equiv)
- 3-Amino-6-chloropyridazine 2 (1.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Base : Sodium bicarbonate (2.0 equiv)
- Temperature : 80–90°C, 6–8 hours
- Yield : 65–75%
The halogen at the 6-position of the pyridazine ring (Cl, F, or I) facilitates regioselective alkylation by reducing the nucleophilicity of the adjacent nitrogen, ensuring correct cyclization.
Functionalization at the 6-Position: Thioether Formation
Nucleophilic Substitution with Thiolate Anions
The 6-chloro intermediate 3 undergoes nucleophilic aromatic substitution (SNAr) with a thiolate nucleophile to introduce the thioether moiety (Scheme 2).
Synthetic Protocol
- Intermediate : 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine (3 )
- Nucleophile : Potassium thioacetate (1.5 equiv)
- Solvent : DMF or dimethyl sulfoxide (DMSO)
- Temperature : 100–110°C, 12–16 hours
- Yield : 60–70%
The reaction proceeds via a two-step mechanism: (1) deprotonation of the thiol to form a thiolate anion and (2) displacement of the chloride at the electron-deficient 6-position.
Acetamide Side Chain Installation
Coupling with N-(3-(Trifluoromethyl)phenyl)acetamide
The thioacetate intermediate 4 is hydrolyzed to the free thiol (5 ) and subsequently coupled with N-(3-(trifluoromethyl)phenyl)acetamide via a Mitsunobu reaction or oxidative coupling (Scheme 3).
Optimized Conditions for Mitsunobu Reaction
- Reactants :
- Thiol 5 (1.0 equiv)
- N-(3-(Trifluoromethyl)phenyl)acetamide (1.2 equiv)
- Reagents : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 4–6 hours
- Yield : 50–60%
Critical Analysis of Synthetic Routes
Comparative Yields and Challenges
Structural Modifications and SAR Insights
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Conditions | Yield Optimization | References |
|---|---|---|---|
| Cyclization | DMF, 100°C, 12h | 65–75% | |
| Thioether Formation | Ethanol, HCl catalyst, reflux | 80–85% | |
| Acetamide Coupling | DCM, EDC/HOBt, rt, 24h | 70–78% |
Which analytical techniques are essential for characterizing purity and structural integrity?
Basic Research Question
Rigorous characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) .
- X-ray Crystallography (if applicable): For unambiguous structural confirmation .
How can researchers design experiments to elucidate the compound’s mechanism of action?
Advanced Research Question
Methodological approaches include:
- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinity to targets like kinase domains .
- In Vitro Assays :
- Target Identification : CRISPR-Cas9 screening or pull-down assays with biotinylated analogs .
Key Consideration : Validate predictions with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .
What strategies address contradictory data from biological assays?
Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Mitigation strategies:
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates .
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., Western blot alongside ELISA) .
- Structural Analogs : Test derivatives to isolate pharmacophore contributions .
- Meta-Analysis : Compare data with published analogs (e.g., imidazo[1,2-a]pyridines in PubChem) .
How to conduct structure-activity relationship (SAR) studies for derivatives?
Advanced Research Question
Methodology :
Systematic Modifications : Vary substituents (e.g., methoxy → ethoxy, trifluoromethyl → chloro) .
Biological Screening : Test analogs against defined targets (e.g., IC50 for kinase inhibition) .
Computational Modeling : QSAR models to correlate structural features with activity .
Q. Table 2: Example SAR from Analogous Compounds
| Derivative Modification | Biological Activity Change | Reference |
|---|---|---|
| Methoxy → Ethoxy | Increased solubility, reduced IC50 | |
| Trifluoromethyl → Chloro | Enhanced target selectivity |
What are the stability considerations under physiological and storage conditions?
Advanced Research Question
- pH Stability : Perform accelerated degradation studies (e.g., 1–14 pH range, HPLC monitoring) .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Solubility : Use co-solvents (e.g., DMSO/PEG) for in vivo studies; measure via shake-flask method .
How to resolve discrepancies in spectroscopic data during structural validation?
Advanced Research Question
- 2D NMR : HSQC/HMBC to assign ambiguous proton-carbon correlations .
- Isotopic Labeling : Synthesize deuterated analogs to clarify splitting patterns .
- Crystallographic Validation : Compare experimental vs. calculated powder XRD patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
